5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Overview
Description
5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClNO3 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biological Studies and Antimicrobial Activities
A range of organotin(IV) carboxylates, including those derived from chlorophenyl-related compounds, have been synthesized and studied for their antibacterial and antifungal properties. These studies help in understanding the biological significance of such compounds (Ali et al., 2002).
2. Structural and Theoretical Analyses
Isoxazole derivatives, such as those related to 5-(4-chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, have been the subject of structural studies, using methods like X-ray crystallography and density functional theory (DFT). These studies contribute to the understanding of molecular structures and properties of such compounds (Jezierska et al., 2003).
3. Biotransformation in Organic Synthesis
The use of 4,5-dihydroisoxazoles in organic synthesis, especially in biotransformation processes to create optically active compounds, is a significant area of research. This highlights the chemical versatility and utility of compounds like this compound in synthetic chemistry (Zadrozna & Kurkowska, 1997).
4. Antiviral Activity Studies
Research into the antiviral properties of related compounds, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, demonstrates the potential pharmaceutical applications of these compounds in combating viral infections (Chen et al., 2010).
5. Heterocyclic Rearrangement Research
Studies on the rearrangement of isoxazole derivatives into other heterocyclic structures like oxadiazoles showcase the chemical reactivity and potential for generating diverse molecular architectures from isoxazole-based compounds (Potkin et al., 2012).
Properties
IUPAC Name |
5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDRHUYPIJWCEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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